molecular formula C16H24O2 B291155 2-Isopropyl-5-methylphenyl hexanoate

2-Isopropyl-5-methylphenyl hexanoate

Cat. No.: B291155
M. Wt: 248.36 g/mol
InChI Key: UDOMSIKGPREVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is synthesized via esterification of 2-isopropyl-5-methylphenol with hexanoic acid, yielding a compound with a molecular weight of 248 g/mol (GC-MS data) . Key spectral characteristics include IR absorption at 1760 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 0.95 (t, 3H, hexanoate chain) and δ 6.81–7.20 (aromatic protons) . The compound exhibits notable bioactivity, including acetylcholinesterase (AChE) inhibition, with a TLC inhibition halo diameter of 1.4 cm, matching the positive control Eserine .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) hexanoate

InChI

InChI=1S/C16H24O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h9-12H,5-8H2,1-4H3

InChI Key

UDOMSIKGPREVFJ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C

Canonical SMILES

CCCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Isopropyl-2-methylphenyl Acetate (1a)

  • Structure: Shorter ester chain (acetate vs. hexanoate) with identical phenolic substituents.
  • Bioactivity: Shows moderate AChE inhibition (1.2 cm halo diameter) but is less potent than 2-isopropyl-5-methylphenyl hexanoate (1.4 cm) .
  • Implication: The hexanoate chain enhances inhibitory potency, likely due to improved lipid solubility or enzyme active-site interactions.
Table 1: Structural and Bioactivity Comparison of Thymol/Carvacrol Derivatives
Compound Ester Chain Length AChE Inhibition (Halo Diameter, cm) Synthesis Yield
This compound C6 1.4 74%
5-Isopropyl-2-methylphenyl acetate C2 1.2 Not reported

(Z)-3-Hexenyl Hexanoate

  • Structure: Aliphatic ester with a hexanoate chain and a (Z)-3-hexenol moiety.
  • Bioactivity: Acts as a semiochemical, eliciting strong behavioral responses in female D.
  • Application: Used in pest management due to its role in insect olfaction, contrasting with the pharmacological focus of this compound .

Allyl Hexanoate

  • Structure: Contains an allyl group instead of a phenolic ring.
  • Applications : Primarily industrial—used in adhesives, polymers, and fragrances due to its reactive allyl group and fruity odor .
  • Ecotoxicology: Emphasizes biodegradability and low environmental persistence, whereas this compound’s ecological impacts remain unstudied .

Functional Comparison with Other Hexanoate Esters

Table 2: Functional Roles of Hexanoate-Containing Compounds
Compound Primary Application Key Property Reference
This compound AChE inhibition Enzyme inhibition (1.4 cm halo)
(Z)-3-Hexenyl hexanoate Insect behavior modulation Olfactory response in moths
Polyhydroxybutyrate hexanoate (PHBHx) Bioplastics production Adjustable crystallinity via hexanoate %
Allyl Hexanoate Industrial adhesives/perfumes Reactive allyl group, fruity fragrance

Key Research Findings

  • AChE Inhibition: The hexanoate chain in this compound is critical for its enzyme inhibition efficacy, outperforming shorter-chain analogs like 1a .
  • Structural Specificity : Substitution patterns (e.g., isopropyl/methyl groups on the aromatic ring) influence bioactivity. For example, phosphinate derivatives (e.g., 2-isopropyl-5-methylcyclohexyl cyclohexyl(phenyl)phosphinate) exhibit entirely different applications in crystallography and catalysis .
  • Industrial vs. Pharmacological Use: While Allyl Hexanoate and PHBHx serve material science needs, this compound’s niche lies in neuropharmacology .

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